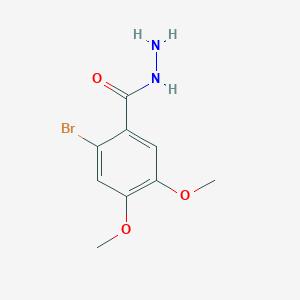
2-Bromo-4,5-dimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-dimethoxybenzohydrazide is an organic compound with the molecular formula C9H11BrN2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and methoxy groups, and the carboxylic acid group is converted to a hydrazide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxybenzohydrazide typically involves the bromination of 4,5-dimethoxybenzoic acid followed by the conversion of the resulting brominated acid to the corresponding hydrazide. One common method involves the use of bromine in a nonpolar solvent, such as carbon tetrachloride, to achieve electrophilic bromination of the aromatic ring. The brominated product is then reacted with hydrazine hydrate to form the hydrazide .
Industrial Production Methods
For industrial production, a one-pot method is often employed to streamline the process and reduce costs. This method involves the use of bromine released by a redox reaction of a bromate and a bromide under the effect of sulfuric acid. The bromine reacts with 3,4-dimethoxymethylbenzene to form 2-bromo-4,5-dimethoxybenzyl bromide, which is then converted to the hydrazide .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-dimethoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the synthesis of glucosylceramide in fungi, which is essential for fungal cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4,5-dimethoxybenzyl bromide: A similar compound with a bromine atom and methoxy groups on the benzene ring.
4-Bromo-2,5-dimethoxyphenethylamine: Another compound with similar substituents but different functional groups.
Uniqueness
2-Bromo-4,5-dimethoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H11BrN2O3 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
2-bromo-4,5-dimethoxybenzohydrazide |
InChI |
InChI=1S/C9H11BrN2O3/c1-14-7-3-5(9(13)12-11)6(10)4-8(7)15-2/h3-4H,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
DIBOPOMFWIMVMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)NN)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


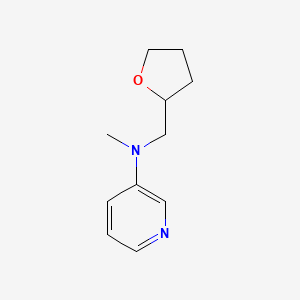
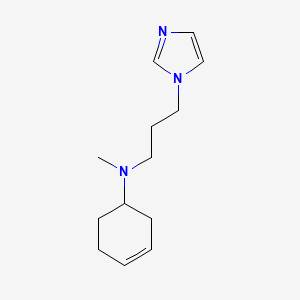
![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
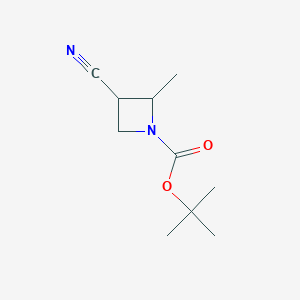

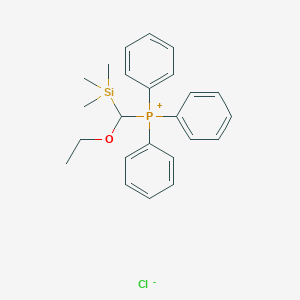
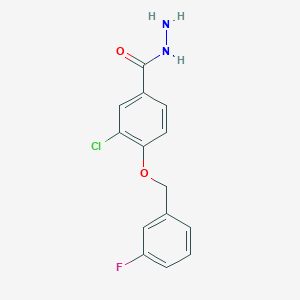
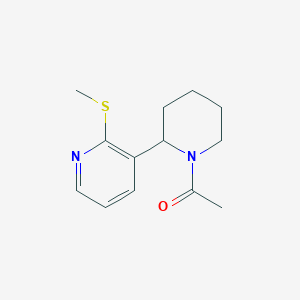

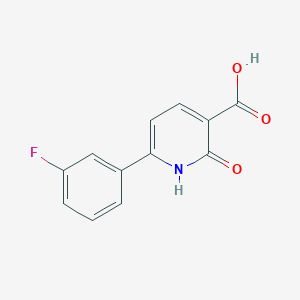
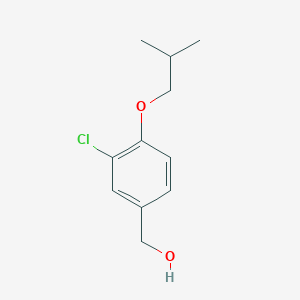
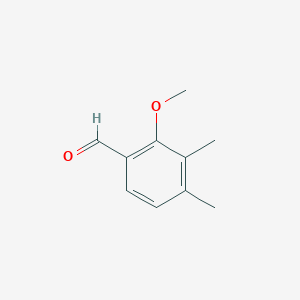

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13002114.png)
